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molecular formula C10H11N3 B2458748 4-(1H-imidazol-2-yl)-2-methylaniline CAS No. 1208318-82-4

4-(1H-imidazol-2-yl)-2-methylaniline

Cat. No. B2458748
M. Wt: 173.219
InChI Key: LBXSZESDOPBUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09138427B2

Procedure details

To a mixture of 2-(3-methyl-4-nitrophenyl)-1H-imidazole (1.17 g, 5.76 mmol) and 10% Pd/C (0.8 g) in EtOH (5 mL) was added dropwise HCO2NH4 [3.63 g, 57.64 mmoL, dissolving in MeOH (50 mL)]. After 1 h, TLC showed the reaction was complete. Filtration and the filtrate was evaporated under reduced pressure. The residue was dissolved in DCM (30 mL) and filtrated. The filtrate was concentrated to afford 4-(1H-imidazol-2-yl)-2-methylaniline as a yellow solid (1.0 g, 99%).
Name
2-(3-methyl-4-nitrophenyl)-1H-imidazole
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:11]2[NH:12][CH:13]=[CH:14][N:15]=2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>CCO.CO.[Pd]>[NH:12]1[CH:13]=[CH:14][N:15]=[C:11]1[C:4]1[CH:5]=[CH:6][C:7]([NH2:8])=[C:2]([CH3:1])[CH:3]=1

Inputs

Step One
Name
2-(3-methyl-4-nitrophenyl)-1H-imidazole
Quantity
1.17 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])C=1NC=CN1
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (30 mL)
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(=NC=C1)C1=CC(=C(N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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